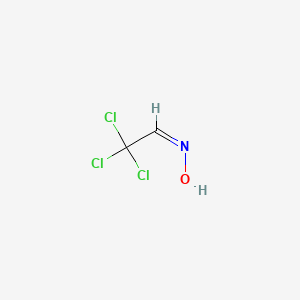

2-Trichloroacetaldehyde oxime

Description

Historical Context of 2-Trichloroacetaldehyde Oxime Discovery and Early Research Trajectories

The synthesis of this compound, also known as chloral (B1216628) oxime, is rooted in the late 19th and early 20th-century exploration of carbonyl chemistry. Early literature points to its preparation through the reaction of chloral (trichloroacetaldehyde) or its hydrate (B1144303) with hydroxylamine (B1172632). chemsrc.comorgsyn.org One of the fundamental methods for forming oximes involves the condensation of an aldehyde or ketone with hydroxylamine. wikipedia.orgwikipedia.org In the case of this compound, the highly electrophilic carbonyl carbon of chloral, influenced by the three chlorine atoms, readily reacts with the nucleophilic nitrogen of hydroxylamine. organic-chemistry.orgnih.gov

A common and established procedure for its synthesis involves reacting chloral hydrate with hydroxylamine hydrochloride. orgsyn.orguc.pt For instance, a known method involves adding chloral hydrate to a mixture of hydroxylamine hydrochloride and calcium chloride in water, with the reaction mixture stirred at 50°C to induce precipitation of the product. uc.pt Early synthetic chemistry often focused on the creation and characterization of new compounds, and the synthesis of oximes from aldehydes was a key reaction for the purification and identification of carbonyl compounds. ijprajournal.com The Sandmeyer isatin (B1672199) synthesis, for example, involves an intermediate, isonitrosoacetanilide, formed from aniline (B41778), chloral hydrate, and hydroxylamine, showcasing the early utility of reactions involving these precursors. orgsyn.orgresearchgate.net These initial preparations laid the groundwork for the future use of this compound as a versatile intermediate in more complex synthetic endeavors.

Significance of this compound as a Synthetic Intermediate

This compound serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its functional groups which allows for the construction of more complex molecular architectures. ijprajournal.com Its significance is particularly highlighted in its role as a precursor to various heterocyclic compounds and ligands for coordination chemistry.

A prominent application is in the synthesis of C-scorpionate ligands. rsc.orgrsc.org Specifically, this compound reacts with pyrazoles in the presence of a base like sodium carbonate to form tris(pyrazol-1-yl)methane (B1237147) derivatives that feature an oxime group. rsc.orgrsc.org The proposed mechanism for this transformation involves the in situ generation of a transient nitrosoalkene from the oxime, followed by three consecutive Michael addition reactions of the pyrazole (B372694). rsc.org These scorpionate ligands are then used to create copper(II) complexes. rsc.orgrsc.org

These copper(II) C-scorpionate complexes, derived from this compound, have demonstrated significant catalytic activity. They are particularly effective in promoting the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." rsc.orgrsc.org This reaction is widely used for the synthesis of 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science. rsc.orgfrontiersin.org The use of these catalysts allows the reaction to proceed efficiently, often under greener conditions such as mechanochemical, solvent-free methods. rsc.orgrsc.org

The general reactivity of oximes also includes their ability to undergo rearrangements, such as the Beckmann rearrangement to form amides, and their potential to form oxime radicals for oxidative coupling and cyclization reactions. organic-chemistry.orgbeilstein-journals.orgresearchgate.net This inherent reactivity underscores the potential of this compound as a versatile building block in synthetic chemistry.

Table 1: Synthesis of Tris(pyrazol-1-yl)methane Derivatives from this compound

| Reactants | Product | Reaction Type | Application of Product |

|---|---|---|---|

| This compound, Pyrazole, Sodium Carbonate | (E)-2,2,2-Tris(1H-pyrazol-1-yl)acetaldehyde oxime | 1,4-Conjugated Addition | Ligand for Copper(II) C-scorpionates |

Interactive Data Table

Overview of Current Research Landscape and Emerging Areas for this compound

The current research landscape for this compound is heavily influenced by the principles of green and sustainable chemistry. A significant emerging trend is the use of mechanochemistry for the synthesis of its derivatives. rsc.orgrsc.org Recent studies have demonstrated that the synthesis of tris(pyrazol-1-yl)methane oximes from this compound can be performed efficiently under solvent-free ball milling conditions. rsc.orgrsc.org This approach not only reduces reaction times significantly (from hours to minutes) but also eliminates the need for potentially hazardous organic solvents like dichloromethane. rsc.org

The development of novel catalysts remains a key research focus. The copper(II) C-scorpionate complexes synthesized from this compound are being explored as highly efficient catalysts for important organic transformations. rsc.orgrsc.org Their application in CuAAC reactions under mechanochemical conditions represents a convergence of green chemistry and advanced catalytic design. rsc.org This research aligns with the broader goal of developing more sustainable synthetic processes by focusing on atom economy, energy efficiency, and the reduction of waste. rsc.orgrsc.org

Future research may further explore the synthetic potential of the oxime functionality within these scorpionate ligands. The study of oxime radicals, which can participate in unique C-O and C-N bond-forming reactions, is a growing field. beilstein-journals.org Investigating the radical-mediated reactions of this compound and its derivatives could open new avenues for synthesizing novel heterocyclic structures. Furthermore, the unique electronic properties imparted by the trichloromethyl group may be exploited in the design of new materials and functional molecules.

Table 2: Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| This compound | C₂H₂Cl₃NO |

| Acetaldehyde (B116499) | C₂H₄O |

| Aniline | C₆H₅NH₂ |

| Benzyl bromide | C₇H₇Br |

| Calcium chloride | CaCl₂ |

| Chloral | C₂HCl₃O |

| Chloral hydrate | C₂H₃Cl₃O₂ |

| Chloroacetaldehyde | C₂H₃ClO |

| Copper(II) acetate | Cu(O₂CCH₃)₂ |

| Copper(II) chloride | CuCl₂ |

| Dichloromethane | CH₂Cl₂ |

| Dimethylglyoxime | C₄H₈N₂O₂ |

| Ethyl acetate | C₄H₈O₂ |

| Formaldehyde (B43269) | CH₂O |

| Formic acid | CH₂O₂ |

| Hydroxylamine | NH₂OH |

| Hydroxylamine hydrochloride | NH₂OH·HCl |

| Isatin | C₈H₅NO₂ |

| Isonitrosoacetanilide | C₈H₈N₂O₂ |

| 4-Methylpyrazole | C₄H₆N₂ |

| Pralidoxime | C₇H₉N₂O⁺ |

| Pyrazole | C₃H₄N₂ |

| Salicylaldoxime | C₇H₇NO₂ |

| Sodium azide (B81097) | NaN₃ |

| Sodium carbonate | Na₂CO₃ |

| Sodium sulfate | Na₂SO₄ |

| Sulfuric acid | H₂SO₄ |

| Trichloroacetic acid | C₂HCl₃O₂ |

| Trichloroethanol | C₂H₃Cl₃O |

| Trichloroethylene | C₂HCl₃ |

| (E)-2,2,2-Tris(1H-pyrazol-1-yl)acetaldehyde oxime | C₁₁H₁₁N₇O |

Interactive Data Table

Structure

3D Structure

Properties

Molecular Formula |

C2H2Cl3NO |

|---|---|

Molecular Weight |

162.40 g/mol |

IUPAC Name |

(NZ)-N-(2,2,2-trichloroethylidene)hydroxylamine |

InChI |

InChI=1S/C2H2Cl3NO/c3-2(4,5)1-6-7/h1,7H/b6-1- |

InChI Key |

BVHZGCQCZRDLJR-BHQIHCQQSA-N |

Isomeric SMILES |

C(=N\O)\C(Cl)(Cl)Cl |

Canonical SMILES |

C(=NO)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 2 Trichloroacetaldehyde Oxime

Classical Approaches to 2-Trichloroacetaldehyde Oxime Synthesis

Traditional methods for synthesizing this compound have been foundational in organic chemistry, primarily relying on the oximation of trichloroacetaldehyde and its corresponding hydrate (B1144303).

The most conventional method for synthesizing this compound involves the reaction of trichloroacetaldehyde, commonly known as chloral (B1216628), or its stable hydrate, chloral hydrate, with a hydroxylamine (B1172632) salt. orgsyn.orgresearchgate.net Chloral hydrate is often preferred due to its stability and ease of handling compared to the anhydrous aldehyde. doubtnut.comwikipedia.org

The reaction is typically carried out by treating chloral hydrate with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or pyridine (B92270), in a suitable solvent like ethanol (B145695) or a water-ethanol mixture. orgsyn.orgresearchgate.net The base is crucial for neutralizing the hydrochloric acid liberated during the reaction, which drives the equilibrium towards the formation of the oxime. The general reaction is as follows:

Cl₃CCH(OH)₂ + NH₂OH·HCl + Base → Cl₃CCH=NOH + Base·HCl + 2H₂O

The selection of the base and solvent system can influence the reaction rate and the purity of the resulting oxime. While effective, these methods often require significant amounts of solvents and reagents.

In some synthetic strategies, this compound serves as an intermediate in more complex, multi-step reaction sequences. For instance, it can be generated in situ and then immediately used in a subsequent reaction. One such sequence involves the reaction of pyrazole (B372694) with this compound to form tris(pyrazol-1-yl)methane (B1237147) derivatives. rsc.orgresearchgate.net In this context, the oxime is first prepared and then undergoes a series of conjugate addition reactions. rsc.orgresearchgate.net

Modern Advancements in this compound Synthesis

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing oximes, including this compound. These advancements emphasize catalytic strategies and adherence to green chemistry principles.

Modern synthetic chemistry has moved towards catalytic methods to improve efficiency and reduce waste. For oximation reactions, various catalysts have been explored. While specific catalytic systems for this compound are not extensively documented in isolation, general catalytic methods for oxime synthesis are applicable. For example, oxalic acid has been shown to be an effective catalyst for the oximation of various aldehydes and ketones with hydroxylamine hydrochloride, often proceeding in high yields. orientjchem.org

Titanium silicalite-1 (TS-1) is another important catalyst, particularly in the industrial production of cyclohexanone (B45756) oxime, where it facilitates the reaction between cyclohexanone, ammonia (B1221849), and hydrogen peroxide. hydro-oxy.com Although a direct application to this compound is not standard, the principle of using solid acid catalysts to promote oximation represents a significant advancement. Furthermore, chloral itself has been used as a catalyst for the Beckmann rearrangement of other oximes, highlighting the reactive nature of the trichloromethyl group which can be leveraged in catalytic cycles. organic-chemistry.orgresearchgate.net

Table 1: Comparison of Catalytic and Conventional Oximation Methods

| Method | Reagents | Catalyst | Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| Conventional | Benzaldehyde, NH₂OH·HCl | Pyridine | 60 °C, 75 min | Not specified | orgsyn.org |

| Catalytic | Benzaldehyde, NH₂OH·HCl | Oxalic Acid | Reflux in CH₃CN, 60 min | 95% | orientjchem.org |

| Catalytic | Cyclohexanone, NH₃, H₂O₂ | TS-1, AuPd nanoparticles | Not specified | >95% | hydro-oxy.com |

This table provides a general comparison of oximation methods, illustrating the trend towards higher yields and more efficient conditions with catalytic approaches.

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to oxime synthesis.

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a powerful solvent-free alternative. rsc.org The synthesis of derivatives from this compound has been successfully demonstrated using ball milling. rsc.orgrsc.org For example, the reaction between 2,2,this compound, pyrazole, and sodium carbonate can be carried out in a stainless steel ball milling jar without any solvent. rsc.org

This solvent-free approach not only minimizes environmental impact but can also lead to different reaction pathways and product selectivities compared to solution-based methods. rsc.org Research has shown that optimizing parameters like milling frequency can significantly improve reaction yields in these mechanochemical syntheses. rsc.org

Table 2: Mechanochemical Synthesis Parameters

| Reactants | Base | Milling Frequency | Time | Yield | Ref. |

|---|---|---|---|---|---|

| 2,2,this compound, Pyrazole | Sodium Carbonate | 20 Hz | 30 min | 33% | rsc.org |

| 2,2,this compound, Pyrazole | Sodium Carbonate | 25 Hz | 30 min | 52% | rsc.org |

This table illustrates the influence of mechanical parameters on the yield of a solvent-free reaction involving a derivative of this compound.

Green Chemistry Principles in this compound Synthesis

Environmentally Benign Reagents and Catalysts in this compound Preparation

The pursuit of greener synthetic routes for oximes, including this compound, has led to the exploration of catalysts and reagents that minimize environmental impact. nih.govacs.org Traditional methods often involve hazardous reagents and generate significant waste. nih.gov In contrast, modern approaches prioritize the use of safer, non-toxic, and often recyclable materials. nih.govorganic-chemistry.org

One notable trend is the use of solid catalysts, which simplifies product purification and catalyst recovery. For instance, bismuth(III) oxide (Bi₂O₃) has been employed as a cheap, commercially available, and non-toxic catalyst for the synthesis of various oximes under solvent-free conditions. nih.gov This method, often referred to as grindstone chemistry, involves the simple grinding of reactants at room temperature, offering a rapid and clean alternative to conventional methods. nih.gov The use of basic alumina, CaO, and TiO₂/(SO₄²⁻) in conjunction with microwave irradiation under solvent-free conditions also represents an efficient pathway for oxime preparation. nih.gov

Mechanochemical Synthesis of this compound and Related Oximes

Mechanochemistry, which involves inducing reactions through mechanical force such as grinding or milling, has emerged as a powerful and environmentally friendly technique for synthesizing oximes. mdpi.comresearchgate.net This solvent-free approach aligns with the principles of green chemistry by reducing or eliminating the use of hazardous solvents, often leading to faster reaction times and high product yields. mdpi.comencyclopedia.pub

The mechanochemical synthesis of oximes is typically performed by ball milling the corresponding aldehyde or ketone with hydroxylamine hydrochloride and a base, such as sodium hydroxide (B78521) or sodium carbonate. nih.govrsc.org This method has been successfully applied to the synthesis of various oximes, demonstrating its versatility. mdpi.comresearchgate.net For example, a study on the mechanochemical synthesis of N-substituted indole-3-carboxaldehyde (B46971) oximes reported near-complete conversion and yields up to 95% after just 20 minutes of milling. nih.govresearchgate.net This highlights the efficiency and potential scalability of this technique as an alternative to traditional solution-phase syntheses. nih.gov

In a specific application involving a derivative of this compound, a solvent-free synthesis of tris(pyrazol-1-yl)methanes was achieved by ball milling 2,2,this compound with pyrazole and sodium carbonate. rsc.orgrsc.org This process underscores the utility of mechanochemistry in preparing more complex molecules from oxime precursors under sustainable conditions. rsc.org The energy input from milling accelerates the reaction, and in some cases, can alter the selectivity of the reaction. mdpi.com

Optimization of Reaction Conditions for this compound Yield and Purity

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize product yield and purity while minimizing reaction time and resource consumption. prismbiolab.com For the synthesis of this compound and related compounds, several parameters can be manipulated to achieve the desired outcome.

Influence of Temperature and Pressure on this compound Synthesis

Temperature is a fundamental parameter that significantly influences the rate and outcome of chemical reactions. In the context of oxime synthesis, including that of this compound, controlling the temperature is crucial for achieving high yields and preventing the formation of byproducts. For instance, a known procedure for synthesizing 2,2,this compound involves reacting chloral hydrate with hydroxylamine hydrochloride and calcium chloride in water, with the reaction mixture being stirred for one hour at 50 °C. uc.pt This specific temperature is likely optimized to facilitate the reaction without promoting decomposition of the reactants or the desired product.

While the provided literature does not extensively detail the influence of pressure on the synthesis of this compound specifically, pressure can be a relevant factor in certain synthetic setups, particularly those involving gaseous reactants or aiming to control the boiling point of a solvent. In mechanochemical synthesis, while not a direct application of external pressure in the traditional sense, the localized pressure and temperature increases at the point of impact between milling balls and reactants can significantly influence reaction kinetics. mdpi.com

The Beckmann rearrangement, a reaction that oximes can undergo, can be influenced by temperature. Studies on related compounds have shown that increasing the temperature, for instance under microwave irradiation, can significantly increase the conversion rate. google.com This suggests that for subsequent reactions involving this compound, temperature will be a key parameter to optimize.

Stoichiometry and Reagent Concentration Effects on this compound Formation

The stoichiometry of reactants and their concentrations are critical factors that directly impact the yield and purity of this compound. In a typical synthesis of oximes, the molar ratio of the carbonyl compound to the oximation agent, such as hydroxylamine hydrochloride, is carefully controlled. An excess of the oximation agent is often used to drive the reaction to completion.

For example, in the mechanochemical synthesis of N-substituted indole-3-carboxaldehyde oximes, using a 5-fold excess of hydroxylamine hydrochloride and a 2-fold excess of sodium hydroxide was found to be effective. researchgate.net Similarly, in the synthesis of tris(pyrazolyl)methanes from 2,2,this compound, a 3.3 equivalent of pyrazole and a 5 equivalent of sodium carbonate were used relative to the oxime. rsc.orgrsc.org These examples highlight the importance of optimizing the stoichiometric ratios of the reagents to maximize product formation.

The concentration of reactants in solution-based syntheses also plays a crucial role. While the provided information focuses heavily on solvent-free mechanochemical methods, in traditional syntheses, the concentration can affect reaction rates and the equilibrium position. The order of reagent addition can also have a notable influence on the reaction outcome in mechanochemical synthesis, as observed in the preparation of a tris(pyrazol-1-yl)methane derivative where adding sodium carbonate on top of pyrazole, rather than the oxime, was crucial to prevent a premature side reaction. rsc.org

The table below summarizes the optimized stoichiometric conditions for related oxime syntheses, which can serve as a guide for the synthesis of this compound.

| Product | Carbonyl Compound/Oxime | Oximation Agent/Reagent | Base | Stoichiometric Ratio (Carbonyl/Oxime : Reagent : Base) | Reference |

| N-substituted indole-3-carboxaldehyde oximes | N-substituted indole-3-carboxaldehyde | Hydroxylamine hydrochloride | Sodium hydroxide | 1 : 5 : 2 | researchgate.net |

| (E)-2,2,2-Tris(1H-pyrazol-1-yl)acetaldehyde oxime | 2,2,this compound | Pyrazole | Sodium carbonate | 1 : 3.3 : 5 | rsc.orgrsc.org |

This data underscores the necessity of empirical determination of the optimal stoichiometry for each specific reaction to achieve the highest possible yield and purity of this compound.

Iii. Reactivity and Mechanistic Investigations of 2 Trichloroacetaldehyde Oxime

Nucleophilic Reactivity of 2-Trichloroacetaldehyde Oxime

The lone pair of electrons on the nitrogen atom of the oxime group imparts nucleophilic character to this compound, enabling it to react with various electrophilic species.

This compound can undergo O-alkylation when treated with alkylating agents. For instance, its reaction with alkyl halides in the presence of a base leads to the formation of the corresponding O-alkyl ethers. The reactivity of the oxime as a nucleophile is a key aspect of its chemical behavior.

The nucleophilicity of the nitrogen atom in this compound allows it to participate in reactions that form new carbon-nitrogen bonds. While specific examples for this particular oxime are not extensively documented, oximes, in general, are known to react with electrophilic carbon centers, such as those in carbonyl compounds or alkyl halides, to form C-N bonds.

Electrophilic Reactivity of this compound

The presence of the electron-withdrawing trichloromethyl group can render the carbon atom of the C=N bond susceptible to nucleophilic attack, thus showcasing the electrophilic character of this compound.

The electrophilic nature of the carbon atom in the C=N bond of this compound allows it to react with various nucleophiles. For example, it can react with organometallic reagents or other carbon nucleophiles, leading to the addition across the C=N double bond.

Oximes can participate in cycloaddition reactions, acting as 1,3-dipoles after conversion to nitrones. While specific studies on this compound in this context are limited, the general reactivity pattern of oximes suggests its potential to form heterocyclic compounds through cycloaddition pathways. For example, the reaction of an oxime with an alkene can lead to the formation of isoxazolidines.

Rearrangement Reactions Involving this compound

One of the most well-known rearrangement reactions of oximes is the Beckmann rearrangement, where an oxime is converted to an amide under acidic conditions. In the case of this compound, this rearrangement would be expected to yield 2,2,2-trichloroacetamide. This reaction proceeds through the formation of a nitrilium ion intermediate. The migratory aptitude of the groups attached to the carbon atom of the oxime is a critical factor in determining the product of the rearrangement.

Beckmann Rearrangement and Analogous Transformations

The Beckmann rearrangement is a cornerstone reaction in organic chemistry, transforming oximes into amides under acidic conditions. The parent aldehyde of this compound, chloral (B1216628) (trichloroacetaldehyde), has been identified as an effective catalyst for promoting the Beckmann rearrangement of various ketoximes. In a mild, solvent-free procedure, heating ketoximes with catalytic amounts of chloral hydrate (B1144303) yields the corresponding amides in high yields (80-95%). The proposed mechanism involves the formation of a hemiacetal intermediate between the ketoxime and chloral. This intermediate facilitates the rearrangement, after which the amide product is released and chloral is regenerated, allowing it to continue the catalytic cycle. Aromatic aldoximes, under similar conditions, tend to dehydrate to form nitriles.

Despite the catalytic activity of its parent aldehyde, this compound itself exhibits notable resistance to the classic acid-catalyzed Beckmann rearrangement. This reluctance is primarily attributed to the significant steric hindrance imposed by the bulky trichloromethyl (–CCl₃) group. This steric congestion impedes the necessary geometric arrangements and migratory aptitude of the groups attached to the oxime carbon, thus inhibiting the rearrangement pathway. The reaction is stereospecific, requiring the migrating group to be in an anti-periplanar position to the leaving group on the nitrogen, a conformation that is sterically disfavored in this case. While various potent reagents are known to effect the Beckmann rearrangement, including tosyl chloride, phosphorus pentachloride, and strong acids like sulfuric acid, the substrate's inherent steric properties remain a significant barrier to this transformation.

Other Intramolecular Rearrangements of this compound Derivatives

Beyond the well-studied Beckmann rearrangement, the literature on other intramolecular rearrangements specifically involving this compound derivatives is limited. The chemical behavior of this compound is largely dominated by the electronic and steric influence of the trichloromethyl group. While rearrangements are a significant class of reactions for oximes, research has predominantly focused on the Beckmann framework and its variants.

Conceptually, derivatives of this compound, such as its O-ethers or O-esters, could be substrates for other types of rearrangements under specific thermal, photochemical, or catalytic conditions. For instance, transition metal-catalyzed processes could potentially initiate novel rearrangement pathways involving the cleavage and reformation of bonds within the molecule. However, specific, well-documented examples of such transformations for this particular oxime are not prevalent in current chemical literature, which continues to emphasize transformations related to the oxime functional group or the trichloromethyl moiety as separate reactive centers.

Acid-Base Chemistry and Tautomerism of this compound

The acid-base properties of this compound are significantly influenced by the presence of the trichloromethyl group. This group is strongly electron-withdrawing due to the high electronegativity of the three chlorine atoms, which exert a powerful negative inductive effect (–I effect). This effect polarizes the O–H bond of the oxime, increasing the acidity of the hydroxyl proton. Consequently, this compound is a considerably stronger acid than aldoximes that lack such electron-withdrawing substituents.

Oximes can exist in equilibrium with their nitroso tautomers. For this compound, this equilibrium would be with 1,1,1-trichloro-2-nitrosoethane.

In most simple aldoximes, the equilibrium lies heavily in favor of the more stable oxime form. Theoretical studies on analogous compounds, such as formaldehyde (B43269) oxime, have shown the oxime to be significantly more stable than the nitrosomethane (B1211736) tautomer. While the strong electron-withdrawing nature of the –CCl₃ group stabilizes the conjugate base (anion) of the oxime, the equilibrium for the neutral species is still expected to favor the oxime structure.

Radical Reactions Involving 2--Trichloroacetaldehyde Oxime

The N–O bond in oximes is relatively weak, with a bond dissociation energy that allows for its homolytic cleavage under photochemical conditions. Irradiation with ultraviolet light can induce the cleavage of this bond to generate an iminyl radical (C=N•) and a hydroxyl radical (•OH).

These iminyl radicals are versatile intermediates in organic synthesis. While specific photochemical studies on this compound are not extensively detailed, the generation of iminyl radicals from various O-substituted oximes via visible-light photoredox catalysis is a well-established synthetic strategy. This approach allows for the formation of nitrogen-containing heterocycles and other complex molecules under mild conditions.

Transition metals are effective catalysts for generating radicals from oxime derivatives, typically O-acyl or O-aryl oximes. nih.govrsc.org Metals such as copper, palladium, and iridium can mediate the single-electron reduction of the oxime derivative, leading to the cleavage of the N–O bond and the formation of an iminyl radical. These reactions are often accelerated by electron-withdrawing substituents on the oxime structure. nih.govrsc.org

Furthermore, the trichloromethyl group in this compound offers an additional site for radical reactivity. The C–Cl bonds in the –CCl₃ group can undergo homolytic cleavage in the presence of transition metal catalysts, a process known as atom transfer radical addition (ATRA). Research has demonstrated that various trichloromethyl-containing compounds participate in transition metal-mediated radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. researchgate.netorcid.orgresearchgate.netinflibnet.ac.in This dual reactivity suggests that transition metal catalysis on this compound could selectively proceed via either iminyl radical formation or radical generation at the trichloromethyl group, depending on the specific metal catalyst and reaction conditions employed.

Role of this compound in in situ Generated Intermediate Chemistry

This compound and its derivatives are valuable as stable precursors for the in situ generation of reactive or hazardous chemical intermediates. This approach enhances laboratory safety and reaction control by avoiding the need to store and handle toxic or unstable reagents.

A prominent example is seen in the chemistry of the structurally analogous 2,2,2-trifluoroacetaldehyde oxime. O-substituted derivatives of this compound serve as excellent precursors for the controlled, in situ generation of trifluoroacetonitrile (B1584977) (CF₃CN), a toxic and gaseous reagent. Under mild basic conditions, the oxime derivative undergoes elimination to release the nitrile, which can then be immediately trapped by a reaction partner in the same pot.

By analogy, derivatives of this compound can be employed as precursors for trichloroacetonitrile (B146778) (CCl₃CN). This strategy allows for the safe and convenient use of trichloroacetonitrile in syntheses, such as in the construction of heterocyclic compounds, without the hazards associated with its direct handling. The formation of the oxime itself represents a form of in situ chemistry, as it is typically prepared from chloral and hydroxylamine (B1172632), where free hydroxylamine is often generated in situ from its hydrochloride salt by the addition of a base.

Iv. Applications of 2 Trichloroacetaldehyde Oxime in Organic Synthesis

2-Trichloroacetaldehyde Oxime as a Precursor to Nitrogen-Containing Heterocycles

The intrinsic chemical properties of this compound make it a valuable building block for the synthesis of a diverse array of nitrogen-containing heterocycles. These heterocyclic scaffolds are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and materials science.

While direct, high-yield syntheses of pyridines and pyrimidines from this compound are not extensively documented in dedicated studies, the principles of heterocyclic synthesis suggest its potential utility. The functional groups within the oxime can, in theory, participate in condensation reactions with suitable 1,3-dicarbonyl compounds or their equivalents to form the pyridine (B92270) ring. Similarly, pyrimidine (B1678525) synthesis could be envisioned through reactions with compounds containing a urea (B33335) or amidine moiety. A general protocol for pyrimidine synthesis involves the condensation of N-vinyl or N-aryl amides with nitriles, a reaction pathway that could potentially be adapted for precursors derived from this compound. nih.gov

Research into the reactivity of coordinated 2-pyridyl oximes has shown that related chloroximes can undergo complex reactions, including unprecedented cross-coupling of coordinated 2-pyridyl nitrile oxide ligands to form furoxan rings. mdpi.com This highlights the potential for novel heterocyclic synthesis pathways involving chloroximes like this compound.

The synthesis of oxazole (B20620) and thiazole (B1198619) rings can be achieved through various synthetic routes. organic-chemistry.orgekb.eg While direct reactions involving this compound are not the most common methods, its derivatives can serve as precursors. For instance, the conversion of the oxime to an α-haloketone or a related electrophilic species could enable subsequent condensation with amides or thioamides to furnish the oxazole or thiazole core, respectively.

Established methods for oxazole synthesis include the Van Leusen reaction, which utilizes tosylmethyl isocyanide, and various metal-catalyzed direct arylation reactions. organic-chemistry.org Thiazole synthesis often involves the Hantzsch reaction, where α-haloketones react with thioamides. The functional handles present in this compound offer the potential for its transformation into suitable substrates for these classical heterocyclic syntheses.

This compound and its derivatives are instrumental in the construction of a variety of other important heterocyclic systems.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. scielo.brnsf.govnih.gov While this compound itself is not a direct participant in the CuAAC reaction, it can be a precursor to molecules containing either an azide (B81097) or a terminal alkyne functionality. The resulting triazole products are valuable in medicinal chemistry and materials science due to their stability and ability to engage in hydrogen bonding and dipole interactions. nih.gov The CuAAC reaction is known for its mild conditions, high yields, and tolerance of a wide range of functional groups. nih.govsoton.ac.uk

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Features |

|---|---|---|---|---|

| Organic Azide | Terminal Alkyne | Copper(I) | 1,4-Disubstituted 1,2,3-Triazole | High regioselectivity, mild reaction conditions, high yields. |

Recent research has demonstrated the synthesis of novel C-scorpionate ligands incorporating an oxime moiety, starting from halooximes which can be derived from compounds like 2-trichloroacetaldehyde. rsc.org These C-scorpionates, specifically bis- and tris-(pyrazol-1-yl)methanes, are synthesized through a solvent-free mechanochemical process. rsc.org The in situ generated α-halogenated nitrosoalkenes react with pyrazole (B372694) via a 1,4-addition. rsc.org The resulting pro-ligands can be complexed with copper(II) to form C-scorpionate complexes that have shown catalytic activity in CuAAC reactions. rsc.org

| Starting Materials | Reaction Type | Product | Application |

|---|---|---|---|

| Pyrazole and Halooximes | Mechanochemical 1,4-addition | Bis- and tris-(pyrazol-1-yl)methanes with oxime moiety | Pro-ligands for copper(II) C-scorpionate catalysts |

Isatin (B1672199) (1H-indole-2,3-dione) and its derivatives are valuable intermediates in medicinal and heterocyclic chemistry. nih.govdergipark.org.tr The Sandmeyer isatin synthesis is a classical method that utilizes chloral (B1216628) hydrate (B1144303) (trichloroacetaldehyde monohydrate), an aniline (B41778), and hydroxylamine (B1172632). nih.govirapa.orgscribd.com The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid like sulfuric acid to yield the isatin core. nih.govirapa.orgorgsyn.org 2-Trichloroacetaldehyde, being the anhydrous form of chloral hydrate, is a key component in the formation of this crucial intermediate. nih.gov

Reaction of chloral hydrate with hydroxylamine and an aniline to form an isonitrosoacetanilide.

Acid-catalyzed cyclization of the isonitrosoacetanilide to produce isatin.

This method has been widely applied for the synthesis of various substituted isatins, which serve as precursors for a broad range of biologically active compounds. dergipark.org.trirapa.org

Construction of Other Heterocyclic Scaffolds

Utilization of this compound in Functional Group Transformations

The functional group transformations involving this compound are not widely reported. The focus in the literature has been more on the reactivity of its parent aldehyde.

Direct conversion of this compound to its corresponding nitrile or amide is not a commonly cited transformation. However, its parent aldehyde, chloral, has been identified as an efficient catalyst for the dehydration of other aldoximes to nitriles and the Beckmann rearrangement of ketoximes to amides. organic-chemistry.org This process is notable for proceeding under mild, neutral, and solvent-free conditions. organic-chemistry.org

In a study by Chandrasekhar and Gopalaiah, various ketoximes were heated with a sub-stoichiometric amount (0.5 molar equivalents) of chloral hydrate. organic-chemistry.org The reaction yielded the corresponding amides in excellent yields (80-95%). organic-chemistry.org Similarly, aromatic aldoximes were effectively dehydrated to the corresponding nitriles under these conditions. organic-chemistry.org The proposed mechanism involves the formation of a hemi-acetal intermediate between the substrate oxime and chloral, which then breaks down to provide the amide or nitrile, regenerating the chloral catalyst in the process. organic-chemistry.org This method's advantages include its simplicity, cost-effectiveness, and the low toxicity of the catalyst compared to other reagents. organic-chemistry.org

Table 1: Catalytic Conversion of Oximes to Amides and Nitriles Using Chloral

This table presents the results from the study by Chandrasekhar and Gopalaiah, demonstrating the catalytic utility of chloral, the parent aldehyde of this compound, in functional group transformations of various oximes. organic-chemistry.org

| Entry | Substrate (Oxime) | Product | Yield (%) |

| 1 | Acetophenone oxime | Acetanilide | 95 |

| 2 | 4-Methylacetophenone oxime | N-(p-tolyl)acetamide | 92 |

| 3 | 4-Methoxyacetophenone oxime | N-(4-methoxyphenyl)acetamide | 90 |

| 4 | Benzophenone oxime | Benzanilide | 95 |

| 5 | Cyclohexanone (B45756) oxime | ε-Caprolactam | 80 |

| 6 | Benzaldoxime | Benzonitrile | 95 |

| 7 | 4-Chlorobenzaldoxime | 4-Chlorobenzonitrile | 92 |

| 8 | 4-Methoxybenzaldoxime | 4-Methoxybenzonitrile | 90 |

A review of scientific literature indicates a lack of specific research on the selective chemical reduction or oxidation of the oxime functional group in this compound for synthetic purposes. Studies have focused on the biological transformations of its parent compound, 2,2,2-trichloroacetaldehyde (chloral hydrate), which can be metabolized to trichloroethanol (a reduction product) and trichloroacetic acid (an oxidation product), but these are not applications within the context of controlled organic synthesis.

This compound in Complex Molecule and Natural Product Synthesis

The use of this compound as an intermediate or building block in the synthesis of complex molecules is not well-established in the available literature.

There are no prominent, documented instances in the scientific literature of this compound being strategically incorporated as a structural motif into bioactive molecules. Its structural analogue, 2,2,2-trifluoroacetaldehyde oxime, has been used as a precursor for generating trifluoroacetonitrile (B1584977) for the synthesis of trifluoromethylated heterocycles, but similar applications for the trichloro- variant are not reported.

A comprehensive review of the literature reveals no published total synthesis campaigns of natural products or other complex target molecules that utilize this compound as a reagent, intermediate, or starting material. Its utility in this area of organic synthesis appears to be unexplored or undocumented.

V. Synthesis and Reactivity of 2 Trichloroacetaldehyde Oxime Derivatives and Analogues

Halogenated Analogues of 2-Trichloroacetaldehyde Oxime

The exchange of chlorine atoms for other halogens, particularly fluorine, in the this compound structure significantly alters the molecule's electronic properties and reactivity. The most prominent example is the trifluoro analogue, 2,2,2-trifluoroacetaldehyde O-aryloxime, which has been developed as a stable, solid precursor for the gaseous and toxic reagent trifluoroacetonitrile (B1584977) (CF₃CN).

The synthesis of these O-aryl oxime analogues is achieved through the reaction of hydroxylamine (B1172632) with trifluoroacetaldehyde (B10831) hydrate (B1144303). This method provides a facile, cost-effective, and scalable route to these previously challenging-to-access precursors. Under mild basic conditions, these O-aryl oximes readily eliminate an aryl alcohol to release trifluoroacetonitrile in quantitative yield, which can then be used in situ for subsequent reactions.

Table 1: Synthesis of 2,2,2-Trifluoroacetaldehyde O-Aryl Oxime

| Reactants | Conditions | Product | Yield | Reference |

| Trifluoroacetaldehyde Hydrate, Hydroxylamine | Mildly basic | 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime | High | nih.gov |

The utility of these halogenated analogues lies primarily in their ability to serve as safe and convenient sources for trifluoromethylated building blocks in organic synthesis.

Alkylated and Arylated Derivatives of this compound

The derivatization of the oxime's hydroxyl group through alkylation and arylation provides a versatile handle for modifying the molecule's properties and for introducing it into larger molecular frameworks. These O-substituted derivatives, known as oxime ethers, are central to many of the cyclization reactions discussed in the following section.

O-Arylation: The synthesis of O-aryl derivatives, such as those of the trifluoroacetaldehyde analogue, is a key strategy for creating precursors for further reactions. These compounds are prepared by reacting the corresponding halogenated aldehyde hydrate with an aryl hydroxylamine. The resulting 2,2,2-trihaloacetaldehyde O-aryloximes are often stable, crystalline solids.

O-Alkylation: General methods for the O-alkylation of oximes can be applied to this compound. These reactions typically involve treating the oxime with an alkylating agent, such as an alkyl halide, in the presence of a base. The choice of base and solvent is crucial to favor O-alkylation over potential N-alkylation side reactions.

Table 2: General Methods for O-Substitution of Oximes

| Reaction | Reagents | Product Type | Reference |

| O-Arylation | Aryl Halides, Palladium Catalyst | O-Aryl Oxime Ethers | acs.org |

| O-Arylation | Diaryliodonium Salts | N-Aryloxyimides (precursors to O-Aryl Oximes) | acs.org |

| O-Alkylation | Alcohols, Triphenylphosphine, CCl₄, DBU | O-Alkyl Oxime Ethers | acs.org |

These derivatization reactions are fundamental for preparing substrates for more complex transformations, particularly cycloaddition and condensation reactions.

Cyclization Reactions of this compound Derivatives

Derivatives of halogenated acetaldehyde (B116499) oximes, particularly the O-aryl ethers of the trifluoro analogue, are valuable precursors for synthesizing a wide range of heterocyclic compounds. The in situ generation of trifluoroacetonitrile (CF₃CN) from 2,2,2-trifluoroacetaldehyde O-aryloxime is a cornerstone of this chemistry.

This strategy has been successfully employed in [3+2] cycloaddition reactions with various partners. For instance, reaction with nitrile imines (generated in situ from hydrazonyl chlorides) yields 5-trifluoromethyl-1,2,4-triazoles. Similarly, cycloaddition with pyridinium (B92312) ylides produces 2-trifluoromethyl imidazo[1,2-a]pyridines. researchgate.net

Another significant application is in condensation-cyclization reactions. The CF₃CN generated from the oxime precursor can react with ortho-substituted anilines, such as 1,2-diaminobenzenes, 2-aminophenols, and 2-aminothiophenols, to construct 2-trifluoromethyl benzimidazoles, benzoxazoles, and benzothiazoles, respectively. The proposed mechanism involves the initial nucleophilic addition of an amino group to the nitrile, forming an imidamide intermediate, which then undergoes intramolecular cyclization. researchgate.net

Table 3: Heterocycle Synthesis using 2,2,2-Trifluoroacetaldehyde O-Aryl Oxime as a CF₃CN Precursor

| Reaction Type | Reactant Partner | Heterocyclic Product | Reference |

| [3+2] Cycloaddition | Nitrile Imine | 5-Trifluoromethyl-1,2,4-triazole | researchgate.net |

| [3+2] Cycloaddition | Pyridinium Ylide | 2-Trifluoromethyl-imidazo[1,2-a]pyridine | researchgate.net |

| Condensation | o-Phenylenediamines | 2-Trifluoromethyl-benzimidazole | researchgate.net |

| Condensation | o-Aminophenols | 2-Trifluoromethyl-benzoxazole | researchgate.net |

| Condensation | o-Aminothiophenols | 2-Trifluoromethyl-benzothiazole | researchgate.net |

These reactions demonstrate the synthetic utility of halogenated acetaldehyde oxime derivatives as gateways to valuable trifluoromethylated heterocyclic scaffolds.

Stereochemical Aspects in the Synthesis and Reactivity of this compound Analogues

Like other aldoximes derived from asymmetric aldehydes, this compound and its analogues can exist as geometric isomers, designated as (E) and (Z). quimicaorganica.org This isomerism arises from the restricted rotation around the carbon-nitrogen double bond, leading to different spatial arrangements of the hydroxyl group relative to the hydrogen atom and the trichloromethyl group.

The synthesis of aldoximes often results in a mixture of (E) and (Z) isomers. researchgate.net The ratio of these isomers can be influenced by various factors, including reaction temperature, solvent, and the presence of catalysts. The interconversion between isomers can also be catalyzed. researchgate.net For certain applications, separation of the isomers may be necessary, which is typically achieved through chromatography or recrystallization.

While specific stereochemical studies on this compound itself are not widely reported, research on closely related compounds like (Z)-chloroacetaldehyde oxime has confirmed its conformation through microwave spectroscopy. nii.ac.jp The stereochemistry of the oxime double bond can have a significant impact on the reactivity and biological activity of its derivatives. For example, in O-ether derivatives, the (E) and (Z) configurations can lead to different potencies in biological systems, highlighting the importance of stereochemical control in their synthesis. nih.gov In cyclization reactions, the initial geometry of the oxime can dictate the stereochemical outcome of the newly formed stereocenters, making stereoselective synthesis of a single oxime isomer a critical goal.

Vi. Analytical and Spectroscopic Methodologies for 2 Trichloroacetaldehyde Oxime Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques for 2-Trichloroacetaldehyde Oxime Analysis

NMR spectroscopy is an indispensable tool for the structural analysis of this compound, providing precise information about the hydrogen, carbon, and nitrogen environments within the molecule. While comprehensive experimental spectra for this specific compound are not widely published in peer-reviewed literature, its expected spectral characteristics can be reliably predicted based on established principles and data from analogous structures.

The proton NMR (¹H NMR) spectrum of this compound is expected to be relatively simple, displaying two distinct signals corresponding to the two protons in unique chemical environments: the methine proton (-CH=) and the hydroxyl proton (-OH).

Methine Proton (CH=NOH): This proton is attached to a carbon double-bonded to nitrogen and alpha to a trichloromethyl group. The strong electron-withdrawing nature of the CCl₃ group and the imine moiety would shift this proton's signal significantly downfield. It is predicted to appear as a singlet, as there are no adjacent protons to cause spin-spin coupling.

Hydroxyl Proton (N-OH): The chemical shift of the oxime hydroxyl proton is known to be variable and is influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding. It typically appears as a broad singlet.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| CH=NOH | ~7.5 - 8.5 | Singlet (s) | Deshielded due to proximity to C=N bond and CCl₃ group. |

| N-OH | Variable (typically 8.0 - 11.0) | Broad Singlet (br s) | Chemical shift is dependent on solvent and concentration. |

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon skeleton of the molecule. For this compound, two signals are expected, corresponding to the imine carbon (C=N) and the trichloromethyl carbon (-CCl₃).

Imine Carbon (C=NOH): This carbon is part of a double bond with nitrogen, which causes its signal to appear significantly downfield in the spectrum. Its chemical shift is a characteristic feature of the oxime functional group.

Trichloromethyl Carbon (CCl₃): This carbon is bonded to three highly electronegative chlorine atoms. This substitution pattern results in a distinct chemical shift that is readily identifiable.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C=NOH | ~140 - 150 | Typical range for an aldoxime carbon. |

| CCl₃ | ~90 - 100 | Shift is influenced by the three attached chlorine atoms. |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy, although less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, is a powerful technique for directly probing the nitrogen environment. For an oxime, the nitrogen atom has a characteristic chemical shift. The definitive assignment of the nitrogen signal can be achieved through isotopic labeling studies, where the compound is synthesized using a ¹⁵N-enriched precursor, such as ¹⁵N-hydroxylamine. This would result in a significantly enhanced signal in the ¹⁵N NMR spectrum, confirming its identity. While experimental data for this compound is not available, the ¹⁵N chemical shift for oximes typically falls within a known range, distinguishing it from other nitrogen functional groups.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling interactions. In the case of this compound, a COSY spectrum would be very simple and would primarily serve to confirm the absence of coupling for the methine proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this molecule, an HSQC spectrum would show a clear correlation cross-peak between the methine proton signal (at ~7.5-8.5 ppm) and the imine carbon signal (at ~140-150 ppm).

Mass Spectrometry (MS) Techniques for this compound Identification

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering insights into its structure.

Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding the molecule with high-energy electrons (typically 70 eV), causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint.

The mass spectrum of this compound (C₂H₂Cl₃NO, molecular weight: ~161 Da for ³⁵Cl isotope) would exhibit several characteristic features:

Molecular Ion Peak ([M]⁺•): The molecular ion peak would be observed, and due to the presence of three chlorine atoms, it would appear as a characteristic cluster of peaks. The natural isotopic abundance of chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%) would lead to peaks at m/z corresponding to [M]⁺•, [M+2]⁺•, [M+4]⁺•, and [M+6]⁺• with a predictable intensity ratio.

Fragmentation Pattern: The high energy of EI would cause the molecular ion to break apart into smaller, stable fragments. Key fragmentation pathways would likely involve the cleavage of the C-C, C-Cl, and N-O bonds. The loss of a chlorine radical (•Cl) is a common fragmentation for chlorinated compounds. Another prominent fragmentation would be the loss of the trichloromethyl radical (•CCl₃), which is a relatively stable radical.

| Proposed Fragment Ion | Formula | Expected m/z (for ³⁵Cl) | Plausible Origin |

|---|---|---|---|

| [M]⁺• | [C₂H₂Cl₃NO]⁺• | 161 | Molecular Ion |

| [M-Cl]⁺ | [C₂H₂Cl₂NO]⁺ | 126 | Loss of a •Cl radical |

| [CCl₃]⁺ | [CCl₃]⁺ | 117 | Cleavage of the C-C bond |

| [M-OH]⁺ | [C₂H₂Cl₃N]⁺ | 144 | Loss of a •OH radical |

| [CH=NOH]⁺ | [CH₂NO]⁺ | 44 | Loss of a •CCl₃ radical |

| [M-NO]⁺ | [C₂H₂Cl₃]⁺ | 131 | Cleavage of the C=N bond |

Note: The m/z values are calculated using the most abundant isotope (³⁵Cl). The actual spectrum would show isotopic clusters for all chlorine-containing fragments.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly suitable for the analysis of polar and thermally labile molecules like oximes. In ESI-MS, a solution of the analyte is passed through a high-voltage capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For this compound (C₂H₂Cl₃NO), ESI-MS analysis can be conducted in both positive and negative ion modes.

Positive Ion Mode: In this mode, the most commonly observed ion would be the protonated molecule, [M+H]⁺. Adducts with other cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺, are also frequently detected.

Negative Ion Mode: In negative ion mode, the deprotonated molecule [M-H]⁻ could be formed.

Tandem mass spectrometry (MS/MS) experiments can be performed on the isolated parent ions to induce fragmentation. The resulting fragmentation patterns provide valuable structural information, helping to confirm the connectivity of atoms within the molecule. For instance, fragmentation of the [M+H]⁺ ion of this compound could involve the loss of small neutral molecules such as water (H₂O) or hydroxylamine (B1172632) (NH₂OH), or cleavage of the C-C bond.

The choice of solvent system is crucial for effective ionization. Typically, mixtures of water with organic solvents like methanol (B129727) or acetonitrile (B52724), often with the addition of a small amount of an acid (e.g., formic acid) or a base (e.g., ammonium (B1175870) hydroxide) to promote ion formation, are used.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous confirmation of the elemental composition of a compound. nih.govchemrxiv.orgresearchgate.net Unlike nominal mass spectrometry, which provides integer mass-to-charge ratios, HRMS instruments (such as Orbitrap or Time-of-Flight (TOF) analyzers) can measure the m/z ratio to a very high degree of accuracy (typically within 5 ppm). chemrxiv.orgresearchgate.net This precision allows for the calculation of the exact molecular formula.

For this compound, the theoretical exact masses of its most common ions can be calculated based on the precise masses of its constituent isotopes (¹²C, ¹H, ³⁵Cl, ³⁷Cl, ¹⁴N, ¹⁶O). The presence of three chlorine atoms results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This pattern serves as a clear diagnostic feature for chlorine-containing compounds.

By comparing the experimentally measured accurate mass with the theoretical mass, the elemental formula can be confidently assigned, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental compositions).

Table 1: Theoretical Exact Masses of Key Ions of this compound

| Ion Formula | Ion Type | Theoretical m/z (Monoisotopic) |

|---|---|---|

| [C₂H₂³⁵Cl₃NO + H]⁺ | Protonated Molecule | 161.9275 |

| [C₂H₂³⁵Cl₂³⁷Cl₁NO + H]⁺ | Protonated Molecule (M+2) | 163.9246 |

| [C₂H₂³⁵Cl₁³⁷Cl₂NO + H]⁺ | Protonated Molecule (M+4) | 165.9216 |

| [C₂H₂³⁷Cl₃NO + H]⁺ | Protonated Molecule (M+6) | 167.9187 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific bond vibrations (stretching, bending, twisting). The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of functional groups.

For this compound, the key functional groups that give rise to characteristic vibrational bands include the hydroxyl (-OH) group, the carbon-nitrogen double bond (C=N) of the oxime, the nitrogen-oxygen single bond (N-O), and the carbon-chlorine bonds (C-Cl).

O-H Stretch: A broad absorption band is expected in the IR spectrum, typically in the region of 3100-3500 cm⁻¹, corresponding to the stretching vibration of the hydroxyl group. The broadness is often due to hydrogen bonding, especially in the solid state or in concentrated solutions.

C=N Stretch: The carbon-nitrogen double bond stretch usually appears as a medium to weak intensity band in the IR spectrum around 1620-1680 cm⁻¹. This band may be stronger and more prominent in the Raman spectrum.

N-O Stretch: The nitrogen-oxygen single bond stretch is typically observed in the 930-960 cm⁻¹ region.

C-Cl Stretch: The strong stretching vibrations of the C-Cl bonds in the trichloromethyl (-CCl₃) group are expected to appear in the fingerprint region of the spectrum, typically between 600 and 800 cm⁻¹.

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| O-H | Stretching | 3100 - 3500 | Strong, Broad |

| C-H | Stretching | ~2850 - 3000 | Weak |

| C=N | Stretching | 1620 - 1680 | Medium to Weak |

| N-O | Stretching | 930 - 960 | Medium |

X-ray Crystallography for Solid-State Structure Elucidation of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The technique involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov

The application of X-ray crystallography to this compound would require the growth of a suitable single crystal. If successful, the analysis of the diffraction data would yield a detailed model of the molecular structure in the solid state, providing:

Precise Bond Lengths: The exact distances between bonded atoms (e.g., C=N, N-O, C-Cl, C-C).

Accurate Bond Angles: The angles between adjacent bonds, defining the geometry around each atom.

Torsional Angles: The dihedral angles that describe the conformation of the molecule.

Stereochemistry: Unambiguous determination of the compound's stereochemistry (e.g., E/Z configuration of the oxime).

Intermolecular Interactions: Information on how the molecules are packed in the crystal lattice, including details of hydrogen bonding involving the oxime's hydroxyl group and other non-covalent interactions.

This comprehensive structural data is invaluable for understanding the molecule's physical properties and its potential interactions with other molecules.

Chromatographic Methods for Separation and Purity Assessment of this compound

Chromatography is a fundamental analytical technique used to separate, identify, and quantify the components of a mixture. For the analysis of this compound, both gas and liquid chromatography are highly applicable for assessing its purity and identifying any potential impurities or degradation products.

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. mdpi.comnih.gov The compound is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase.

For this compound, a GC method would typically employ:

Column: A capillary column with a mid-polarity stationary phase (e.g., a phenyl- or cyanopropyl-substituted polysiloxane) would likely provide good separation.

Detector: A Flame Ionization Detector (FID) can be used for general-purpose quantitative analysis, offering high sensitivity for organic compounds. For more definitive identification, a Mass Spectrometer (MS) is used as the detector (GC-MS), providing both retention time and mass spectral data for unequivocal peak identification. researchgate.net

Challenges: A potential challenge could be the thermal lability of the oxime. High temperatures in the injector port or column could lead to degradation. Therefore, method development would focus on using the lowest possible temperatures that still allow for efficient chromatography. In some cases, derivatization of the hydroxyl group (e.g., silylation) might be employed to increase thermal stability and improve peak shape.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and purification of compounds in a liquid mobile phase. researchgate.net It is particularly well-suited for polar, non-volatile, or thermally unstable compounds, making it an excellent alternative or complementary method to GC for analyzing this compound.

A typical HPLC method for this compound would involve:

Mode: Reversed-phase HPLC is the most common mode, where a non-polar stationary phase (e.g., C18-silica) is used with a polar mobile phase.

Mobile Phase: A gradient or isocratic elution using a mixture of water and an organic modifier like acetonitrile or methanol would be employed to achieve separation.

Detector: A UV-Vis detector is suitable, as the C=N chromophore in the oxime is expected to absorb UV light. For enhanced sensitivity and specificity, an HPLC system can be coupled to a mass spectrometer (LC-MS). nih.gov

HPLC is invaluable for determining the purity of a sample of this compound, allowing for the quantification of the main component and the detection of any related impurities.

Table 3: Summary of Chromatographic Methods for this compound

| Technique | Stationary Phase (Example) | Mobile Phase | Detector | Key Application |

|---|---|---|---|---|

| GC | DB-5 (5% phenyl-methylpolysiloxane) | Inert Gas (He, N₂) | FID, MS | Purity assessment, analysis of volatile impurities |

| HPLC | C18 (Octadecyl-silica) | Water/Acetonitrile or Water/Methanol | UV, MS | Purity assessment, analysis of non-volatile impurities |

Vii. Theoretical and Computational Studies of 2 Trichloroacetaldehyde Oxime

Quantum Chemical Calculations on 2-Trichloroacetaldehyde Oxime

Quantum chemical calculations are fundamental to understanding the behavior of molecules. By solving the Schrödinger equation, or approximations of it, these methods can determine various molecular properties. For complex molecules, Density Functional Theory (DFT) is a widely used method that balances computational cost and accuracy.

While direct studies on this compound are scarce, a 2023 study on a related scorpionate ligand, (E)-2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime, which is synthesized from 2,2,this compound, provides significant insights into the structural and electronic characteristics of the acetaldehyde (B116499) oxime moiety. rsc.org Quantum chemical calculations for this derivative were performed at the DFT(B3LYP)/6-311++G(d,p) level of theory. rsc.org

The optimized structure of this derivative revealed that the aldoxime group (C-CH=NOH) is nearly planar, as indicated by a torsion angle (O1–N1–C2–C1) of 179.91°. rsc.org This planarity suggests significant delocalization of electron density across this fragment. The study also reported key bond lengths and valence angles, which are crucial for understanding the molecule's geometry and bonding. rsc.org

Table 1: Selected Average Bond Lengths and Valence Angles for (E)-2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| Nsp2–O | 1.3906(14) |

| Csp3–Csp2 | 1.5159(2) |

| **Valence Angles (°) ** | |

| N2–C1–N6 | 107.92(9) |

| N4–C1–N6 | 108.91(9) |

| N4–C1–N2 | 107.85(9) |

| N2–C1–C2 | 108.91(9) |

| N4–C1–C2 | 110.38(9) |

Data sourced from a study on a derivative of this compound. rsc.org

The data shows a slight deviation from ideal tetrahedral geometry around the central carbon atom (C1), likely due to steric effects from the bulky pyrazole (B372694) rings. rsc.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals can predict the feasibility and regioselectivity of chemical reactions.

Currently, there are no specific published studies applying FMO theory directly to this compound in the available literature. Such a study would be valuable for understanding its reactivity, particularly in cycloaddition reactions or reactions with nucleophiles and electrophiles. The analysis would involve calculating the energies of the HOMO and LUMO and visualizing their electron density distributions to predict reactive sites.

Reaction Mechanism Predictions for this compound Involving Density Functional Theory (DFT)

DFT is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. This allows for the mapping of the entire reaction pathway.

A review of recent chemical literature indicates that the reaction of this compound (referred to as chloral (B1216628) oxime) with pyrazole under basic conditions proceeds through an elimination-addition mechanism. acs.org This involves the in-situ generation of a conjugated nitrosoalkene, followed by a conjugate 1,4-addition of the nucleophile. rsc.orgacs.org While this mechanism is proposed based on experimental outcomes, detailed DFT studies to map the energy profile and characterize the transition states for this specific reaction are not yet available.

The characterization of a transition state is a critical component of computational reaction mechanism studies. It involves locating the first-order saddle point on the potential energy surface that connects reactants to products. This is typically achieved through optimization algorithms followed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

No specific research detailing the characterization of transition states for reactions involving this compound using DFT or other computational methods has been found in the surveyed literature.

Determining the energy profile of a reaction involves calculating the relative energies of all stationary points along the reaction pathway, including reactants, intermediates, transition states, and products. This profile provides crucial information about the reaction's kinetics (activation energies) and thermodynamics (reaction energy).

As with transition state characterization, specific studies that determine the complete energy profile for reactions of this compound are not present in the current body of scientific literature. Such studies would be instrumental in understanding the feasibility of proposed reaction mechanisms and predicting reaction rates.

Conformational Analysis of this compound

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. Computational methods are highly effective for determining the relative energies of different conformers and identifying the most stable structures.

For the derivative (E)-2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime, computational studies have provided insights into its preferred conformation. rsc.org The analysis revealed that the acetaldehyde oxime group is nearly planar. rsc.org Furthermore, the three pyrazole rings adopt a propeller-like conformation. rsc.org

A key conformational detail is the rotation around the C1-C2 single bond. The torsion angle N1–C2–C1–N2 was found to be 166.71(11)°, indicating a rotation of the aldoxime group by about 13° from an ideal bisecting position. rsc.org This rotation is attributed to a combination of steric hindrance from the pyrazole rings and the involvement of the oxime's oxygen atom in intermolecular hydrogen bonding in the solid state. rsc.org

Table 2: Key Torsional and Dihedral Angles for (E)-2,2,2-tris(1H-pyrazol-1-yl)acetaldehyde oxime

| Parameter | Angle (°) | Description |

|---|---|---|

| O1–N1–C2–C1 | 179.91 | Confirms the near-planarity of the aldoxime group. |

| N1–C2–C1–N2 | 166.71(11) | Shows rotation around the C1-C2 single bond. |

| C2–C1–N2–N3 | 40.5 | Dihedral angle defining the propeller-like arrangement. |

| C2–C1–N4–N5 | 42.2 | Dihedral angle defining the propeller-like arrangement. |

Data sourced from a study on a derivative of this compound. rsc.org

While this provides a model for the conformational behavior of the acetaldehyde oxime fragment, a dedicated conformational analysis of the parent this compound would be necessary to fully understand the influence of the trichloromethyl group on its rotational preferences and stable conformers.

Spectroscopic Parameter Prediction Using Computational Models

Computational models, particularly those based on quantum mechanics, are instrumental in predicting the spectroscopic parameters of molecules like this compound. These predictions are valuable for interpreting experimental spectra and can aid in the structural elucidation of related compounds.

The primary methods for these predictions are Density Functional Theory (DFT) and ab initio calculations. DFT methods, with functionals such as B3LYP and M06-2X, combined with basis sets like 6-31G* or the correlation-consistent basis sets (e.g., cc-pVDZ), offer a good balance between accuracy and computational cost for predicting a range of spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within a DFT framework to calculate the isotropic magnetic shielding constants of the nuclei. These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). For halogenated compounds, the accuracy of predicted chemical shifts can be influenced by the choice of functional and basis set, with larger basis sets and functionals that account for dispersion effects sometimes offering improved results. researchgate.netaps.org

Vibrational Spectroscopy (IR and Raman): Theoretical calculations can predict the vibrational frequencies and intensities of infrared (IR) and Raman spectra. dtic.mil By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, and its diagonalization yields the vibrational modes and their corresponding frequencies. The accuracy of these predictions, particularly for molecules with heavy atoms like chlorine, can be enhanced by applying empirical scaling factors or by using more computationally intensive anharmonic frequency calculations. nih.gov

Below is an illustrative table of predicted spectroscopic parameters for this compound, based on typical results from DFT calculations at the B3LYP/6-31G* level of theory. It is important to note that these are hypothetical values, as no specific published computational studies for this molecule were found.

Illustrative Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value | Notes |

| ¹H NMR Chemical Shift (ppm) | ||

| -CH=NOH | 7.5 - 8.5 | The chemical shift of the aldehydic proton in an oxime is typically in this range. |

| -NOH | 9.0 - 11.0 | The hydroxyl proton of an oxime is often broad and can exchange with solvent. |

| ¹³C NMR Chemical Shift (ppm) | ||

| -CCl₃ | 90 - 100 | The presence of three electron-withdrawing chlorine atoms significantly deshields this carbon. |

| -CH=NOH | 145 - 155 | The sp²-hybridized carbon of the oxime functional group. |

| Key IR Vibrational Frequencies (cm⁻¹) | ||

| O-H stretch | ~3300 | A broad peak characteristic of the hydroxyl group in an oxime. |

| C=N stretch | ~1650 | The characteristic stretching frequency of the carbon-nitrogen double bond in an oxime. |

| C-Cl stretch | 700 - 800 | Strong absorptions are expected in this region due to the C-Cl bonds. |

Disclaimer: The data in this table is illustrative and based on general principles of computational spectroscopy for similar organic molecules. No specific published computational data for this compound has been identified.

Molecular Dynamics Simulations Involving this compound

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. An MD simulation of this compound could provide detailed insights into its conformational dynamics, solvation properties, and interactions with other molecules.

The foundation of an MD simulation is the force field, which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of the atomic coordinates. For a molecule like this compound, a general force field such as the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) could be used. aip.org However, the parameterization for the trichloromethyl and oxime functional groups may require careful validation or refinement to ensure accuracy. nih.govnih.gov This can involve deriving specific parameters from high-level quantum mechanical calculations. The inclusion of explicit representations of features like the σ-hole on the chlorine atoms can be crucial for accurately modeling halogen bonding. aip.orgacs.org

A typical MD simulation protocol for this compound would involve:

System Setup: Placing one or more molecules of this compound in a simulation box, often with a chosen solvent like water or an organic solvent, to study its behavior in a condensed phase.

Energy Minimization: Minimizing the energy of the initial system to remove any unfavorable atomic clashes.

Equilibration: Gradually heating the system to the desired temperature and adjusting the pressure to the desired value, allowing the system to reach a stable state. This is typically done in two stages: an NVT (constant number of particles, volume, and temperature) ensemble followed by an NPT (constant number of particles, pressure, and temperature) ensemble.

Production Run: Running the simulation for a desired length of time (from nanoseconds to microseconds) under the chosen ensemble (e.g., NPT) to collect data on the trajectories of the atoms.

Analysis: Analyzing the saved trajectories to calculate various properties of interest, such as radial distribution functions, hydrogen bonding dynamics, conformational preferences, and diffusion coefficients.

Potential applications for MD simulations of this compound include:

Conformational Analysis: Studying the rotational dynamics around the C-C and C-N bonds to identify the most stable conformers and the energy barriers between them. The conformational preferences of halogenated ketones, for instance, have been shown to influence their reactivity. beilstein-journals.orgnih.gov

Solvation Studies: Investigating how the molecule interacts with different solvents, including the formation and lifetime of hydrogen bonds between the oxime group and protic solvents. nih.govresearchgate.net

Interaction with Biomolecules: Simulating the interaction of this compound with proteins or other biological macromolecules to understand potential binding modes and affinities, which is a common application for simulations of other oximes. nih.govnih.govresearchgate.net

The following table outlines a hypothetical setup for a molecular dynamics simulation of this compound in a water solvent.

Hypothetical Molecular Dynamics Simulation Parameters for this compound

| Parameter | Illustrative Value/Setting | Purpose |

| Force Field | GAFF2 with RESP charges | To model the inter- and intramolecular interactions. |

| Solvent Model | TIP3P Water | To simulate an aqueous environment. |

| Simulation Box | Cubic, 10 Å buffer | To contain the molecule and solvent, with periodic boundary conditions. |

| Ensemble | NPT (Isothermal-Isobaric) | To simulate constant temperature and pressure conditions. |

| Temperature | 298 K | To simulate room temperature conditions. |

| Pressure | 1 atm | To simulate atmospheric pressure. |

| Simulation Time | 100 ns | To allow for sufficient sampling of molecular motions. |

| Integration Timestep | 2 fs | The time interval for calculating forces and updating positions. |

Disclaimer: The parameters in this table are for illustrative purposes and represent a typical setup for a molecular dynamics simulation of a small organic molecule.